molecular formula C22H28N2O4 B12458181 N,N'-bis(4-methoxyphenyl)octanediamide

N,N'-bis(4-methoxyphenyl)octanediamide

Cat. No.: B12458181
M. Wt: 384.5 g/mol
InChI Key: OCZGBQKEEFUOTA-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)octanediamide is a synthetic organic compound with the molecular formula C22H28N2O4. It belongs to the class of N,N’-diarylalkanediamides, which are known for their diverse biological activities, including antimycobacterial and antialgal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxyphenyl)octanediamide typically involves the reaction of 4-methoxyaniline with octanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for N,N’-bis(4-methoxyphenyl)octanediamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxyphenyl)octanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)octanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)octanediamide involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to the inhibition of essential cellular processes. This disruption is primarily due to the compound’s lipophilic nature, which allows it to integrate into the lipid bilayer of the membrane .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methoxyphenyl)ethanediamide
  • N,N’-bis(4-methoxyphenyl)butanediamide
  • N,N’-bis(4-methoxyphenyl)hexanediamide

Uniqueness

N,N’-bis(4-methoxyphenyl)octanediamide is unique due to its longer aliphatic chain, which enhances its lipophilicity and, consequently, its ability to integrate into lipid membranes. This property makes it more effective in disrupting microbial cell membranes compared to its shorter-chain analogs .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)octanediamide

InChI

InChI=1S/C22H28N2O4/c1-27-19-13-9-17(10-14-19)23-21(25)7-5-3-4-6-8-22(26)24-18-11-15-20(28-2)16-12-18/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

OCZGBQKEEFUOTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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